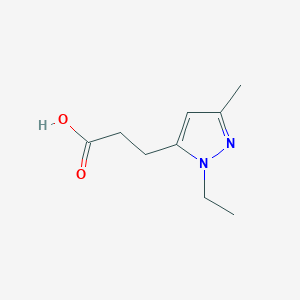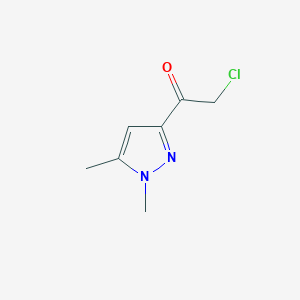
2-Chlor-1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include 2-chloro-1-(1,5-dimethyl-1h-pyrazol-3-yl)ethan-1-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their observed pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .
Biochemische Analyse
Biochemical Properties
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one and acetylcholinesterase involves the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions . Excessive accumulation of acetylcholine may also result in neurotoxicity. In other cell types, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been observed to modulate cell signaling pathways, including those involved in oxidative stress and inflammation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby modulating the cellular redox state . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biological activity . Short-term studies have shown that the compound can rapidly inhibit acetylcholinesterase activity, while long-term studies indicate potential degradation and reduced efficacy. Additionally, prolonged exposure to 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodents by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, the compound can induce neurotoxicity, characterized by symptoms such as convulsions and impaired motor functions. Additionally, high doses of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may lead to oxidative stress and damage to cellular components . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolite levels and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes . The localization and accumulation of the compound in specific cellular compartments are critical for its biological activity.
Subcellular Localization
The subcellular localization of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with cytosolic enzymes and proteins . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These modifications facilitate the compound’s interaction with mitochondrial enzymes, influencing cellular energy metabolism and redox balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one: Lacks the methyl groups, which can influence its steric and electronic properties.
1-(1,5-dimethyl-1H-pyrazol-3-yl)propan-1-one: Has an extended carbon chain, which can alter its physical and chemical properties.
Uniqueness
2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both chlorine and methyl groups, which can enhance its reactivity and specificity in various chemical reactions and biological applications. The combination of these functional groups allows for a diverse range of modifications and applications in different fields.
Eigenschaften
IUPAC Name |
2-chloro-1-(1,5-dimethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZTZOSNCEDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
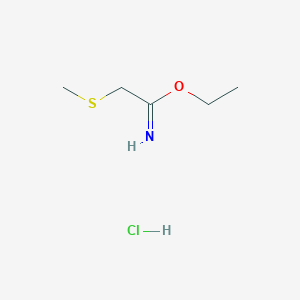

![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)
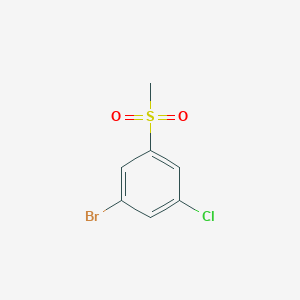
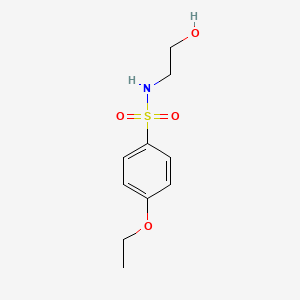
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
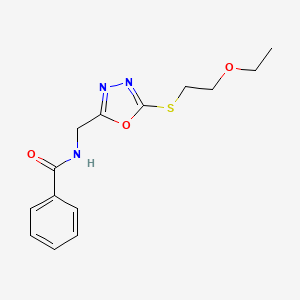
![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)
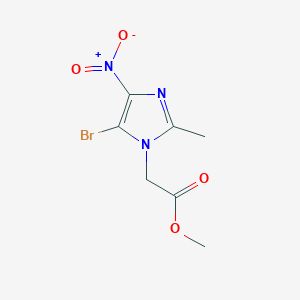
![Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2593616.png)

